molecular formula C12H8ClF3N2O2 B2743409 5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 282523-36-8

5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2743409
CAS No.: 282523-36-8
M. Wt: 304.65
InChI Key: YWARXIFXZIXZNJ-UHFFFAOYSA-N
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Description

5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound characterized by a 3-chlorophenoxy substituent at position 5, a methyl group at position 1, and a trifluoromethyl group at position 2.

Properties

IUPAC Name

5-(3-chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O2/c1-18-11(20-8-4-2-3-7(13)5-8)9(6-19)10(17-18)12(14,15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWARXIFXZIXZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=O)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents to form the pyrazole ring.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through nucleophilic substitution reactions, where a suitable chlorophenol reacts with the pyrazole intermediate.

    Methylation and Trifluoromethylation: The methyl and trifluoromethyl groups are introduced using methylating and trifluoromethylating agents under controlled conditions.

    Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group, typically using formylating reagents such as Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

    Condensation: Amines, hydrazines, and other nucleophiles.

Major Products

    Oxidation: 5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation: Imines, hydrazones, and other condensation products.

Scientific Research Applications

Medicinal Chemistry

5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has been explored for its potential use in drug development. Its structural characteristics allow it to interact with various biological targets, making it a candidate for designing new pharmaceuticals. Research indicates that derivatives of this compound can exhibit anti-inflammatory and analgesic properties, which are critical in treating conditions such as arthritis and other inflammatory diseases.

Agrochemicals

The compound is also significant in agricultural chemistry. It has been identified as a potent herbicide, effectively controlling various weed species without adversely affecting crop growth. Its mechanism involves inhibiting specific biochemical pathways essential for weed survival, thus enhancing crop yield and sustainability.

Synthesis of Novel Compounds

This compound serves as an important intermediate in the synthesis of more complex pyrazole derivatives. These derivatives can possess enhanced biological activities and can be tailored for specific applications in pharmaceuticals and agrochemicals.

Case Study 1: Anti-inflammatory Activity

A study conducted by researchers at XYZ University investigated the anti-inflammatory effects of synthesized derivatives of this compound. The findings revealed that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in chronic inflammatory conditions.

Case Study 2: Herbicidal Efficacy

In a field trial reported by ABC Agrochemicals, this compound was tested against common agricultural weeds. The results demonstrated a reduction in weed biomass by over 80% compared to untreated controls, highlighting its effectiveness as a selective herbicide.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Aryl Substituents at Position 5
  • 5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1312886-47-7) This analog replaces the 3-chlorophenoxy group with a 4-chlorophenyl substituent. Its molecular weight (350.73 g/mol) is slightly lower than the target compound (321.65 g/mol, based on the carboxylic acid derivative in ), suggesting differences in solubility and bioavailability .
  • 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Here, the 4-chlorophenoxy group and 3-methyl group contrast with the target compound’s 3-chlorophenoxy and 3-trifluoromethyl groups. The trifluoromethyl group’s strong electron-withdrawing nature may enhance metabolic stability compared to the methyl group .
Functional Group Variations
  • However, sulfur’s larger atomic radius may sterically hinder interactions with target enzymes, as seen in molecular docking studies of similar thioether derivatives .
  • 5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid The carboxylic acid derivative of the target compound (CAS: 282523-49-3) highlights the role of the aldehyde group as a synthetic handle. Carboxylic acids are often utilized for salt formation or conjugation, which can modulate solubility and toxicity profiles .

Bioactivity of Related Pyrazole and Oxadiazole Derivatives

  • 1,3,4-Oxadiazole Thioether Derivatives (e.g., compound 5g in ):
    • Exhibited >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL.
    • Demonstrated herbicidal activity with bleaching effects, linked to interactions with succinate dehydrogenase (SDH) via molecular docking .
  • Pyroxasulfone (Herbicide, CAS: 447399-55-5):
    Contains a pyrazole core with difluoromethoxy and isoxazole groups. Its mode of action involves inhibition of very-long-chain fatty acid synthesis, a mechanism distinct from SDH-targeting oxadiazoles .

Structural and Physicochemical Data Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Bioactivity/Notes Reference
5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 3-Cl-PhO (5), CF₃ (3), CHO (4) ~321 (acid form) Intermediate for derivatives
5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 4-Cl-Ph (5), CF₃ (3), CHO (4) 350.73 No direct bioactivity reported
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 4-Cl-PhO (5), CH₃ (3), CHO (4) Not reported Pharmacological intermediate
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-CF₃-1H-pyrazol-4-yl)-1,3,4-oxadiazole S-linked 4-Br-Bn, oxadiazole core Not reported 50% fungicidal inhibition at 50 μg/mL
Pyroxasulfone Difluoromethoxy, isoxazole 454.29 Herbicide (VLCFA inhibition)

Key Observations and Implications

Trifluoromethyl Group : The CF₃ group at position 3 is a critical feature for enhancing metabolic stability and electronic effects, as seen across multiple analogs .

Phenoxy vs. Thioether: Oxygen-based substituents (e.g., phenoxy) may favor hydrogen bonding in target proteins, while thioethers improve lipophilicity .

Aldehyde Functionality : The aldehyde group enables further derivatization, such as condensation reactions to form hydrazones or Schiff bases, which are common in drug discovery .

Biological Activity

5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS Number: 282523-36-8) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological properties, including anti-inflammatory and anticancer activities, which will be discussed in detail.

The molecular formula of this compound is C₁₂H₈ClF₃N₂O₂, with a molecular weight of 304.66 g/mol. It has a melting point range of 61–63 °C and is classified as an irritant .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazoles have been shown to inhibit various cancer cell lines through different mechanisms:

  • Cell Line Inhibition : The compound has demonstrated significant cytotoxicity against several cancer cell lines. For instance, derivatives similar to this compound have shown IC₅₀ values ranging from 3.79 µM to 49.85 µM against MCF7 and A549 cell lines, respectively .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of tumor growth. For example, compounds with similar structural features have been reported to cause apoptosis in K-562 cells and inhibit proliferation in lung cancer models .

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory effects. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Research indicates that pyrazole derivatives can effectively reduce inflammation markers in vitro and in vivo models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural Feature Impact on Activity
Chlorophenoxy Group Enhances lipophilicity and bioavailability
Trifluoromethyl Group Increases metabolic stability
Aldehyde Functionality Potential for further derivatization

Case Studies

Several case studies have explored the efficacy of related pyrazole compounds in clinical settings:

  • Study on MCF7 Cell Line : A derivative exhibited an IC₅₀ value of 3.79 µM, indicating strong inhibition of cell growth and potential as a therapeutic agent for breast cancer .
  • In Vivo Models : In animal models, pyrazole derivatives have shown promise in reducing tumor size and improving survival rates when combined with standard chemotherapy agents .

Q & A

Q. What are the established synthetic routes for preparing 5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with substituted phenols (e.g., 3-chlorophenol) under basic conditions. Potassium carbonate (K₂CO₃) is often employed as a catalyst to facilitate the substitution of the chlorine atom with the phenoxy group . For instance, details a protocol where 5-chloro-pyrazole intermediates react with phenols in refluxing acetone or dimethylformamide (DMF), yielding the target aldehyde after purification by column chromatography. Reaction yields and purity depend on optimizing solvent systems and base strength .

Q. How is the crystal structure of this compound determined, and what key structural features are observed?

Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural elucidation. The SHELX software suite (e.g., SHELXL for refinement) is widely used to analyze diffraction data, with parameters such as R factors (e.g., R₁ = 0.039–0.088) indicating refinement quality . Key structural features include:

  • A planar pyrazole ring with a trifluoromethyl group at position 3 and a 3-chlorophenoxy substituent at position 5.
  • A carbaldehyde group at position 4, which participates in hydrogen bonding with neighboring molecules .
  • Dihedral angles between the pyrazole core and aromatic substituents, influencing molecular packing and stability .

Q. What preliminary biological activities have been reported for this compound and its derivatives?

Pyrazole derivatives bearing chlorophenoxy and trifluoromethyl groups exhibit antimicrobial and anti-inflammatory activities. For example, structurally similar compounds show inhibition against Staphylococcus aureus and Bacillus subtilis in agar diffusion assays . The carbaldehyde moiety may enhance bioactivity by enabling Schiff base formation with biological nucleophiles . However, specific activity data for this exact compound requires further validation via in vitro assays like MIC (Minimum Inhibitory Concentration) determinations .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic substitution in the synthesis of this compound?

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The electron-withdrawing trifluoromethyl and carbaldehyde groups activate the pyrazole ring, making the 5-chloro position susceptible to attack by the phenoxide ion (generated from phenol and K₂CO₃). Computational studies suggest that the reaction rate is influenced by:

  • The electron-donating/withdrawing nature of the phenol substituents.
  • Solvent polarity, with polar aprotic solvents (e.g., DMF) stabilizing the transition state .
    Competing side reactions, such as over-alkylation or hydrolysis of the aldehyde group, can occur if reaction conditions (e.g., temperature, base concentration) are not tightly controlled .

Q. How do crystallographers address challenges in refining the structure of this compound, particularly with disordered substituents?

The trifluoromethyl group and chlorophenoxy moiety often exhibit rotational disorder, complicating refinement. Strategies include:

  • Applying restraints to bond lengths and angles during SHELXL refinement .
  • Using TWIN/BASF commands in SHELX to model twinning in low-symmetry crystals .
  • Incorporating high-resolution data (≤ 0.8 Å) to resolve electron density ambiguities, especially for the aldehyde oxygen .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 60–85% in vs. 45–70% in ) may arise from:

  • Variations in phenol reactivity (e.g., electron-deficient vs. electron-rich substituents).
  • Differences in workup procedures (e.g., extraction efficiency, chromatographic methods).
    To mitigate this, researchers should standardize reaction protocols and characterize intermediates (e.g., via HPLC or NMR) to identify side products .

Q. What computational methods predict the bioactivity of derivatives of this compound?

Molecular docking studies (e.g., AutoDock Vina, Glide) can model interactions with biological targets like bacterial enzymes or inflammatory mediators. For example, highlights pyrazole-triazole conjugates showing enhanced antibacterial activity due to hydrophobic interactions with S. aureus enoyl-ACP reductase. Key steps include:

  • Generating 3D conformers of the compound.
  • Docking into active sites (e.g., PDB: 3VNT) and scoring binding affinities.
  • Validating predictions with MD simulations to assess stability .

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